

Preclinical Profile of RMC-4998: A Tri-Complex KRASG12C(ON) Inhibitor

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Compound of Interest		
Compound Name:	RMC-4998	
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This technical guide provides a comprehensive overview of the preclinical data for **RMC-4998**, a novel, orally active, covalent inhibitor of the KRASG12C mutant. **RMC-4998** uniquely targets the active, GTP-bound state of KRASG12C, forming a stable ternary complex with the oncoprotein and cyclophilin A (CYPA).[1][2] This mechanism of action effectively disrupts downstream oncogenic signaling, leading to potent anti-proliferative and pro-apoptotic effects in preclinical models of KRASG12C-mutant cancers.[1]

Mechanism of Action

RMC-4998 functions as a "molecular glue," bringing together KRASG12C(ON) and the intracellular protein cyclophilin A to form an inactive tri-complex.[2][3] This novel approach to inhibiting RAS signaling contrasts with first-generation KRASG12C inhibitors that target the inactive, GDP-bound state. By targeting the active conformation, **RMC-4998** has demonstrated the potential to overcome certain resistance mechanisms that can emerge with KRASG12C(OFF) inhibitors.[4]

The formation of this tri-complex sterically hinders the interaction of KRASG12C with its downstream effectors, leading to the suppression of key signaling cascades, including the MAPK/ERK and PI3K/Akt/mTOR pathways.[1][5] This ultimately results in decreased cell proliferation and the induction of apoptosis in cancer cells harboring the KRASG12C mutation. [1]



Quantitative In Vitro and In Vivo Data

The preclinical efficacy of **RMC-4998** has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Potency

Assay	Cell Line(s)	Parameter	Value	Reference
Tri-Complex Formation	-	IC50	28 nM	[1][5]
ERK Signaling Inhibition	-	IC50	1–10 nM	[5]
Cell Proliferation	LU65, H358	IC50	0.28 nM (LU65)	[1]
Cell Viability	LU65	-	Suppression at 30 nM	[1]
Cell Viability	Lung Cancer Cells	-	Suppression at 0-1000 nM (72h)	[1]

In Vivo Efficacy in Xenograft Models



Animal Model	Treatment Regimen	Key Findings	Reference
NCI-H358 Xenografts	10-200 mg/kg, p.o., daily for 28 days	Inhibition of ERK phosphorylation, anti-tumor activity	[1]
Non-Small Cell Lung Cancer Mice	80 mg/kg, p.o., daily for 4 weeks	Tumor regression	[1]
Sotorasib-Resistant LU65 Xenografts	100 mg/kg, p.o., daily	Tumor regression, inhibition of ERK phosphorylation	[1]
H2122 Lung Adenocarcinoma Xenografts	-	Inhibited tumor growth for 30-35 days	[1]
KPARG12C Orthotopic Lung Tumors	100 mg/kg RMC-4998 daily for 2 weeks	Tumor volume reduction	[6]
3LL-ΔNRAS Subcutaneous Tumors	100 mg/kg RMC-4998	Tumor growth inhibition	[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Cell Proliferation Assay

- Cell Lines: KRASG12C mutant cancer cell lines (e.g., LU65, H358).[1]
- Treatment: Cells were treated with varying concentrations of RMC-4998 (e.g., 100 nM).[1]
- Incubation: The cells were incubated for a period of 120 hours.[1]
- Analysis: Cell proliferation was assessed to determine the half-maximal inhibitory concentration (IC50).[1]

Western Blot Analysis



- Cell Lines: KRASG12C mutant cancer cell models (e.g., H358, H23, H2030, SW873).[1]
- Treatment: Cells were exposed to RMC-4998 at specified concentrations and for various durations (e.g., 30 nM for 96 hours).[1]
- Lysate Preparation: Whole-cell lysates were prepared from the treated cells.
- Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.
- Antibody Incubation: The membrane was probed with primary antibodies against proteins in the ERK and PI3K/mTOR signaling pathways (e.g., pERK, total ERK).
- Detection: Protein bands were visualized to assess the levels of protein expression and phosphorylation.

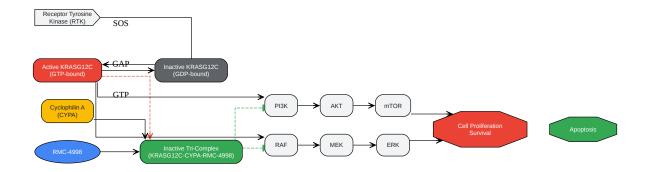
In Vivo Tumor Xenograft Studies

- Animal Models: Immunocompromised mice bearing subcutaneous or orthotopic tumors from human cancer cell lines (e.g., NCI-H358, LU65) or patient-derived xenografts (PDOX).[1][4]
- Tumor Implantation: Cancer cells were implanted either subcutaneously or orthotopically into the mice.[2]
- Treatment Administration: RMC-4998 was administered orally (p.o.) at various doses (e.g., 10-200 mg/kg) and schedules (e.g., once daily).[1]
- Tumor Measurement: Tumor growth was monitored regularly using calipers or imaging techniques like micro-CT scans.[2][6]
- Pharmacodynamic Analysis: At the end of the study, tumors were excised to analyze biomarkers such as the phosphorylation of ERK.[1]
- Tolerability: Animal body weight was monitored to assess the tolerability of the treatment.[7]

Signaling Pathways and Experimental Workflows



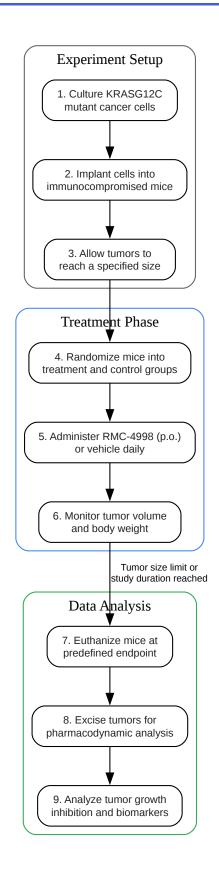
The following diagrams, generated using the DOT language, visualize the mechanism of action of **RMC-4998** and a typical experimental workflow.



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Caption: Mechanism of RMC-4998 action on RAS signaling pathways.





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Caption: Workflow for a typical in vivo xenograft study with RMC-4998.



Combination Therapy

Preclinical studies have also explored the potential of RMC-4998 in combination with other targeted agents. Notably, combining RMC-4998 with the SHP2 inhibitor RMC-4550 has been shown to prevent the rebound of ERK phosphorylation that can occur with single-agent KRAS inhibition.[2][8] This combination resulted in enhanced pathway inhibition, a stronger reduction in cell viability, and increased apoptosis in non-small cell lung cancer models.[2] Furthermore, in immune-competent mouse models, the combination of RMC-4998 and a SHP2 inhibitor sensitized tumors to immune checkpoint blockade, suggesting a promising strategy for overcoming resistance and enhancing anti-tumor immunity.[2]

In summary, the preclinical data for **RMC-4998** highlight its potent and selective activity against KRASG12C-mutant cancers through a novel tri-complex inhibition mechanism. These findings provide a strong rationale for its continued clinical development as both a monotherapy and in combination with other anti-cancer agents.

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